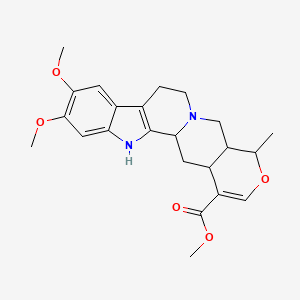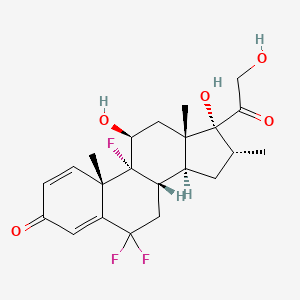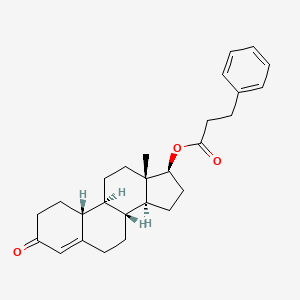
Estrone 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. This compound is biologically inactive but can be converted into estrone, an active estrogen, by the enzyme steroid sulfatase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfation of estrone using sulfur trioxide or sulfuric acid in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including hydrolysis, reduction, and conjugation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to estrone using acid or enzymatic catalysis.
Conjugation: this compound can undergo conjugation reactions with glucuronic acid or other sulfate groups to form more complex conjugates.
Major Products Formed:
Hydrolysis: Estrone
Reduction: Estradiol 3-sulfate
Conjugation: Various conjugated estrogens
Wissenschaftliche Forschungsanwendungen
Estrone 3-sulfate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a standard compound in analytical chemistry for the quantification of estrogens in environmental and biological samples .
Biology:
- Studied for its role in the endocrine system and its conversion to active estrogens in various tissues .
Medicine:
- Investigated for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders .
Industry:
Wirkmechanismus
Estrone 3-sulfate is biologically inactive but can be converted to estrone by the enzyme steroid sulfatase. Estrone can then be further converted to estradiol, a potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase. Estradiol binds to estrogen receptors in target cells, leading to the activation of gene transcription and the production of proteins that mediate the physiological effects of estrogens .
Vergleich Mit ähnlichen Verbindungen
- Estradiol 3-sulfate
- Estriol 3-sulfate
- Estrone glucuronide
Eigenschaften
Molekularformel |
C18H21O5S- |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
InChI-Schlüssel |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


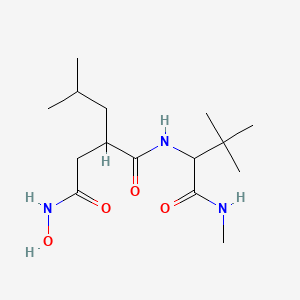
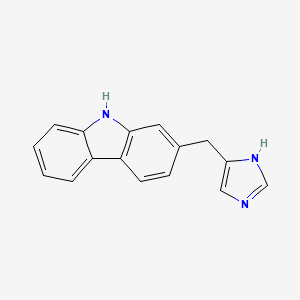


![7-[5-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10785045.png)

![10-[(3-Chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785058.png)
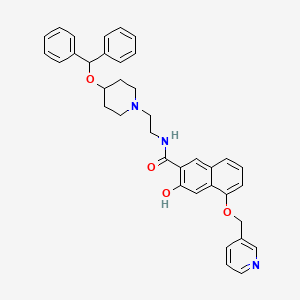
![(3S,10S,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785079.png)
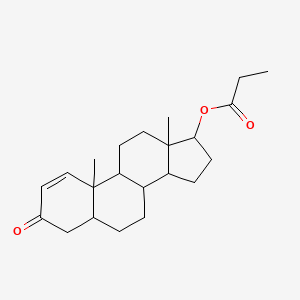
![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785099.png)
